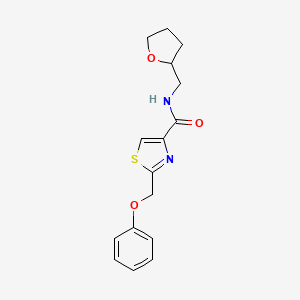![molecular formula C25H21N3O5S B7469713 4-[[2-[3-(4-Ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoic acid](/img/structure/B7469713.png)
4-[[2-[3-(4-Ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[2-[3-(4-Ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. This compound is a member of the quinazoline family and has been synthesized using various methods. In
Mechanism of Action
The mechanism of action of 4-[[2-[3-(4-Ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoic acid involves its ability to inhibit the activity of certain enzymes. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation. The compound has also been found to inhibit the activity of histone deacetylase (HDAC), an enzyme that plays a key role in gene expression.
Biochemical and Physiological Effects:
The compound 4-[[2-[3-(4-Ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoic acid has been found to exhibit various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the activity of COX-2, which leads to a decrease in the production of prostaglandins. The compound has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Additionally, the compound has been found to exhibit antiviral activity by inhibiting the activity of certain enzymes involved in viral replication.
Advantages and Limitations for Lab Experiments
The compound 4-[[2-[3-(4-Ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoic acid has various advantages and limitations for lab experiments. One advantage is its ability to inhibit the activity of certain enzymes, making it a potential candidate for enzyme inhibition studies. Another advantage is its potential therapeutic benefits, making it a potential candidate for drug development. One limitation is the difficulty in synthesizing the compound, which can limit its availability for lab experiments. Another limitation is the lack of knowledge about the compound's toxicity, which can limit its use in animal studies.
Future Directions
There are various future directions for the scientific research of 4-[[2-[3-(4-Ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoic acid. One direction is to further investigate the compound's potential therapeutic benefits, particularly in the treatment of cancer and viral infections. Another direction is to investigate the compound's toxicity, which can help determine its safety for use in animal studies. Additionally, future research can focus on developing more efficient methods for synthesizing the compound, which can increase its availability for lab experiments. Finally, future research can focus on identifying other enzymes that the compound can inhibit, which can expand its potential applications in enzyme inhibition studies.
Synthesis Methods
The synthesis of 4-[[2-[3-(4-Ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoic acid has been achieved using various methods. One of the most common methods involves the reaction of 2-(4-ethoxyphenyl)-4-oxoquinazoline-3-thiol with N-(4-carboxyphenyl)-2-chloroacetamide in the presence of a base. Another method involves the reaction of 2-(4-ethoxyphenyl)-4-oxoquinazoline-3-thiol with N-(4-carboxyphenyl) maleimide in the presence of a base.
Scientific Research Applications
The compound 4-[[2-[3-(4-Ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoic acid has been studied for its potential therapeutic benefits in various scientific research applications. It has been found to exhibit anti-inflammatory, antitumor, and antiviral activities. The compound has also been found to inhibit the activity of certain enzymes, making it a potential candidate for enzyme inhibition studies.
properties
IUPAC Name |
4-[[2-[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O5S/c1-2-33-19-13-11-18(12-14-19)28-23(30)20-5-3-4-6-21(20)27-25(28)34-15-22(29)26-17-9-7-16(8-10-17)24(31)32/h3-14H,2,15H2,1H3,(H,26,29)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOIBVSPFYMYLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2,2-dimethyl-3-oxo-4H-quinoxalin-1-yl)-2-oxoethyl] 1-thiophen-2-ylsulfonylpiperidine-4-carboxylate](/img/structure/B7469634.png)

![1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-pyridin-3-ylthiourea](/img/structure/B7469649.png)
![3-methyl-6-[4-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepan-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B7469664.png)
![[2-(1H-indol-3-yl)-2-oxoethyl] 4-oxo-3-propan-2-ylphthalazine-1-carboxylate](/img/structure/B7469666.png)

![2-[[2-(4-Methoxyphenyl)chromen-4-ylidene]amino]acetic acid;perchloric acid](/img/structure/B7469679.png)

![N-(4-bromo-2-fluorophenyl)-2-[4-fluoro-2-(1-phenylpyrazole-4-carbonyl)phenoxy]acetamide](/img/structure/B7469693.png)
![4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}aniline](/img/structure/B7469700.png)


![5-Methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-5-(2-phenylethyl)imidazolidine-2,4-dione](/img/structure/B7469730.png)
![5-bromo-N-cyclopropyl-3-methyl-1-benzo[b]furan-2-carboxamide](/img/structure/B7469738.png)